molecular formula C13H8N2O2 B1592297 1,10-Phenanthroline-4-carboxylic acid CAS No. 31301-27-6

1,10-Phenanthroline-4-carboxylic acid

Cat. No. B1592297
CAS RN: 31301-27-6
M. Wt: 224.21 g/mol
InChI Key: VNUCJFRSRNCDFO-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4-carboxylic acid (PCA) is an organic compound that belongs to the family of phenanthroline derivatives. It is a colorless solid that has a variety of applications in scientific research and laboratory experiments. PCA is used as a reagent for the synthesis of many organic compounds, and it is also used as a ligand for coordination chemistry. Furthermore, PCA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

DNA Cleavage Reagents

1,10-Phenanthroline derivatives, including 4-amino substituted and 4-unsubstituted 1,10-phenanthroline-3-carboxylic acid, have been synthesized for potential use as DNA cleavage reagents. These derivatives are designed to facilitate metal-ion-complex mediated DNA cleavage, and the 3-carboxylic acid side chain can be coupled to β-alanine for conjugation with DNA binding molecules (Chiu, Brownlee, & Phillips, 1994).

Metal Complexes

1,10-Phenanthroline derivatives have been used to form metal complexes. For example, 2-Carboxy-1,10-phenanthroline has been prepared and utilized to create inner complexes with various metal ions like manganese(II), iron(II), and cobalt(II). These complexes' properties are supported by their magnetic and spectral characteristics (Goodwin & Sylva, 1967).

Coordination Polymers

Synthesis and characterization of coordination polymers, such as chromium(III) and copper(II) complexes with 1,10-phenanthroline-2,9-dicarboxylic acid, have been explored. These studies involve crystallographic characterization, showing complex supramolecular structures stabilized by hydrogen bonds (Moghimi et al., 2005).

Luminescent Materials

1,10-Phenanthroline has been a versatile building block for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal ions. These have applications in analytical and technological fields (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Photochromic Complexes

Research has shown that combining 1,10-phenanthroline with metal carboxylate systems can result in isostructural supramolecular chains exhibiting photochromic functionality. This involves electron transfer between the carboxylate and 1,10-phenanthroline units, modulated by the type of metal ions used (Han et al., 2020).

Antibacterial Activity

Mixed-ligand complexes of metal ions with 1,10-phenanthroline and other ligands have been synthesized and studied for their antibacterial properties. This highlights the potential biomedical applications of 1,10-phenanthroline-based complexes (Taghreed, Ghanim, & Aliea, 2014).

Liquid Chromatographic Applications

Iron(II) 1,10-phenanthroline has been utilized as a mobile-phase additive in liquid chromatography for the separation and detection of organic acids. This demonstrates the analytical chemistry applications of 1,10-phenanthroline derivatives (Rigas & Pietrzyk, 1986).

Synthesis of Organic Compounds

1,10-Phenanthroline-derivatives play a crucial role in the synthesis of various organic compounds, such as concave 1,10-phenanthrolines and their applications in different fields of chemistry (Lüning & Fahrenkrug, 2004).

Ligand Construction

1,10-Phenanthroline has been a key element in constructing phenanthroline-based ligands for various purposes, including the development of molecular chemosensors, ionophores, and DNA intercalating agents. This versatility is attributed to its structural and chemical properties, like rigidity and aromaticity (Bencini & Lippolis, 2010).

properties

IUPAC Name

1,10-phenanthroline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUCJFRSRNCDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617236
Record name 1,10-Phenanthroline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-4-carboxylic acid

CAS RN

31301-27-6
Record name 1,10-Phenanthroline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Wang, C Zhang, Y Chen, Q Deng, S Wang - Microchemical Journal, 2020 - Elsevier
Aristolochic acid I (AAI), which is naturally produced in aristolochiaceae plants, has aroused many attentions due to nephrotoxicity. Dummy molecularly imprinted silica (MIS) materials …
Number of citations: 17 www.sciencedirect.com
X Xie, SP Mulcahy, E Meggers - Inorganic chemistry, 2009 - ACS Publications
The relative stereochemistry of tris-heteroleptic ruthenium complexes [Ru(pp)(pp′)(pp′′)](PF 6 ) 2 , where pp = 1,10-phenanthroline-4-carboxamide, pp′ = 5,6-dimethyl-1,10-…
Number of citations: 6 pubs.acs.org
W Jiang, C Hong, H Wei, Z Wu, Z Bian, C Huang - Inorganica Chimica Acta, 2017 - Elsevier
A green-emitting iridium(III) complex Ir(dfppy) 2 (cbphen) (dfppy = 2-(4′,6′-difluoro-phenyl)pyridine, cbphen = 4-carboxylate-phenanthroline) was synthesized and fully characterized. …
Number of citations: 11 www.sciencedirect.com
JS Moon, C Kim, WG Kim, I Kim, K Kyhm, JW Oh… - … of Photochemistry and …, 2015 - Elsevier
Owing to their efficient photo-charge generation, ruthenium derivatives are emerging as an important class of photosensitizers. Despite their promising characteristics, several …
Number of citations: 5 www.sciencedirect.com
S Bej, M Nandi, TK Ghosh, P Ghosh - Dalton Transactions, 2019 - pubs.rsc.org
A tris-amine and oxy-ether functionalised macrocyclic wheel (NaphMC) and various phenanthroline based multidentate axles (L1, L2 and L3) are utilised for the formation of [n]…
Number of citations: 5 pubs.rsc.org
SP Mulcahy, S Li, R Korn, X Xie, E Meggers - Inorganic chemistry, 2008 - ACS Publications
A synthetic route with two consecutive coordination chemistry steps on a solid support affords tris-heteroleptic ruthenium(II) polypyridyl complexes with high purity and in good yields. As …
Number of citations: 48 pubs.acs.org
MD Ariani, A Zuhrotun, P Manesiotis… - Polymers for Advanced … - Wiley Online Library
Molecular imprinting technology is a promising technique for separating, purifying, and enriching target compounds with high selectivity and sensitivity. The molecularly imprinted …
Number of citations: 0 onlinelibrary.wiley.com
J Li, Y Wang, X Yu - Frontiers in Chemistry, 2021 - frontiersin.org
Recently, magnetic molecularly imprinted polymers (MMIPs) have integrated molecular imprinting technology (MIT) and magnetic separation technology and become a novel material …
Number of citations: 10 www.frontiersin.org
LJ Allen - 2012 - search.proquest.com
The need for safer chemical practices and conservation of raw materials is a growing necessity in a rapidly evolving world. Green chemistry, the development of environmentally …
Number of citations: 0 search.proquest.com

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